Diethoxy ethylthiomethane
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Overview
Description
Diethoxy ethylthiomethane is an organic compound with the molecular formula C7H16O2S. It is characterized by the presence of two ethoxy groups and a thiomethane group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethoxy ethylthiomethane typically involves the reaction of ethylthiomethane with ethyl alcohol under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product. The reaction is usually carried out at a controlled temperature and pressure to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods often focus on maximizing yield while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Diethoxy ethylthiomethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide derivatives.
Substitution: The ethoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethoxy ethylthiomethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of diethoxy ethylthiomethane involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include enzyme inhibition, modulation of signaling pathways, and interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Diethoxymethane: Similar in structure but lacks the thiomethane group.
Ethylthiomethane: Contains the thiomethane group but lacks the ethoxy groups.
Methanethiol: A simpler thiol compound with different chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
Properties
CAS No. |
25604-63-1 |
---|---|
Molecular Formula |
C7H16O2S |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
[ethoxy(ethylsulfanyl)methoxy]ethane |
InChI |
InChI=1S/C7H16O2S/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3 |
InChI Key |
IAEZPMPXTZNOLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)SCC |
Origin of Product |
United States |
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